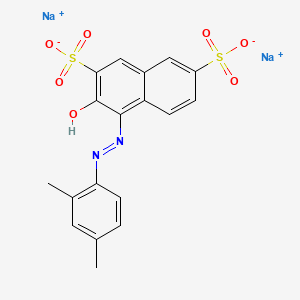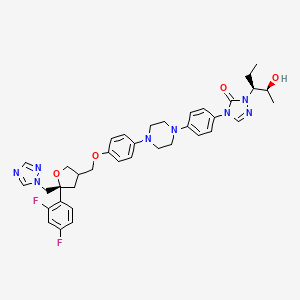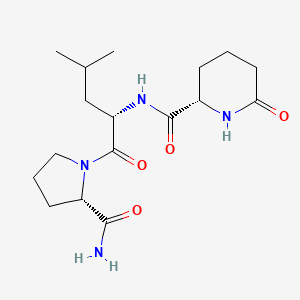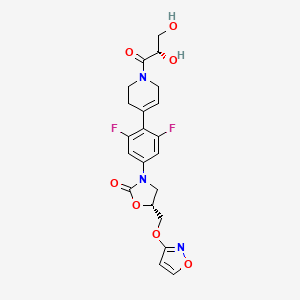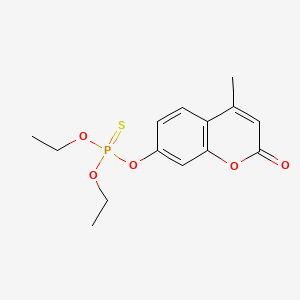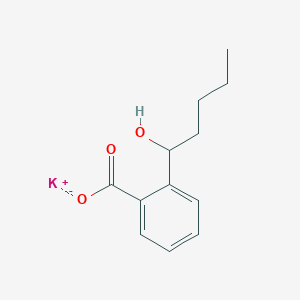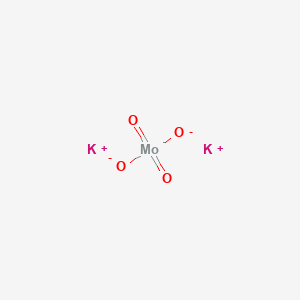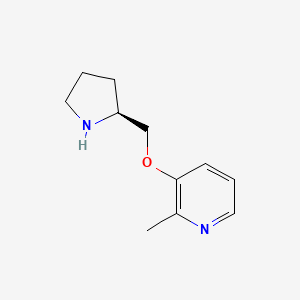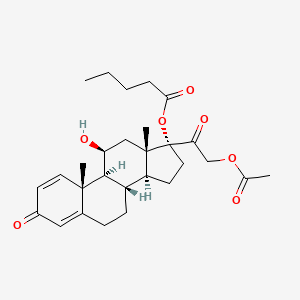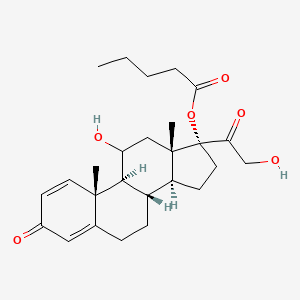![molecular formula C24H21Cl2N5O2 B1679128 7-oxo-6-(2,6-diclorofenil)-8-metil-2-(4-morfolin-4-il-anilino)pirido[2,3-d]pirimidina CAS No. 305820-75-1](/img/structure/B1679128.png)
7-oxo-6-(2,6-diclorofenil)-8-metil-2-(4-morfolin-4-il-anilino)pirido[2,3-d]pirimidina
Descripción general
Descripción
PD-173952 is a potent Myt1 kinase inhibitor.
Aplicaciones Científicas De Investigación
Investigación sobre el tratamiento del cáncer
El compuesto 7-oxo-6-(2,6-diclorofenil)-8-metil-2-(4-morfolin-4-il-anilino)pirido[2,3-d]pirimidina ha sido estudiado por su actividad contra varios tipos de cáncer, incluyendo cáncer de colon, pulmón y cabeza. Las evaluaciones in silico que involucran la relación cuantitativa estructura-actividad tridimensional (3D-QSAR) y los análisis de relación estructura-toxicidad cuantitativa/cualitativa (QSTR) se han realizado para comprender su potencial como tratamiento contra el cáncer .
Síntesis Química
Este compuesto también está involucrado en procesos de síntesis química. Por ejemplo, cuando se calienta bajo reflujo con MeONa en BuOH, ciertos derivados se transforman en derivados de pirido[2,3-d]pirimidin-5-ona. Esto sugiere su papel en reacciones de ciclización y la síntesis de nuevas entidades químicas .
Mecanismo De Acción
Target of Action
The primary target of this compound is the Epidermal Growth Factor Receptor (EGFR) . EGFR is a member of the tyrosine protein kinase family, which plays a crucial role in cellular processes through signal transduction and cell expressions .
Mode of Action
The compound interacts with EGFR, inhibiting its activity . This inhibition is believed to be the primary mechanism of its anticancer activity . The specific role of steric, electrostatic, and hydrophobic fields of the compounds for anticancer activity has been derived by mathematical equations .
Biochemical Pathways
The inhibition of EGFR affects various downstream signaling pathways, including the PI3K/Akt and MAPK pathways, which are involved in cell proliferation and survival . The disruption of these pathways leads to the inhibition of cancer cell growth .
Pharmacokinetics
The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties have been evaluated in silico . These evaluations help in understanding the compound’s bioavailability and potential for designing better derivatives with less toxicity .
Result of Action
The compound has shown potent activity against a variety of cancers, including colon, lung, and head and neck carcinoma . The inhibition of EGFR leads to the disruption of cell proliferation and survival pathways, resulting in the inhibition of cancer cell growth .
Análisis Bioquímico
Biochemical Properties
The 6-(2,6-Dichlorophenyl)-8-methyl-2-(4-morpholin-4-ylanilino)pyrido[2,3-d]pyrimidin-7-one compound’s inhibitory activity against EGFR kinase is believed to be the mechanism of its anticancer activity .
Cellular Effects
6-(2,6-Dichlorophenyl)-8-methyl-2-(4-morpholin-4-ylanilino)pyrido[2,3-d]pyrimidin-7-one has shown to have significant effects on various types of cells. It influences cell function by inhibiting EGFR, which impacts cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 6-(2,6-Dichlorophenyl)-8-methyl-2-(4-morpholin-4-ylanilino)pyrido[2,3-d]pyrimidin-7-one involves binding interactions with biomolecules, specifically EGFR. It exerts its effects at the molecular level by inhibiting EGFR, leading to changes in gene expression .
Propiedades
IUPAC Name |
6-(2,6-dichlorophenyl)-8-methyl-2-(4-morpholin-4-ylanilino)pyrido[2,3-d]pyrimidin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21Cl2N5O2/c1-30-22-15(13-18(23(30)32)21-19(25)3-2-4-20(21)26)14-27-24(29-22)28-16-5-7-17(8-6-16)31-9-11-33-12-10-31/h2-8,13-14H,9-12H2,1H3,(H,27,28,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZEJMVDCQZRHLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC(=NC=C2C=C(C1=O)C3=C(C=CC=C3Cl)Cl)NC4=CC=C(C=C4)N5CCOCC5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21Cl2N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00416167 | |
| Record name | 6-(2,6-Dichlorophenyl)-8-methyl-2-(4-morpholin-4-ylanilino)pyrido[2,3-d]pyrimidin-7-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00416167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
482.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
305820-75-1 | |
| Record name | PD-173952 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0305820751 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PD-173952 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB17041 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 6-(2,6-Dichlorophenyl)-8-methyl-2-(4-morpholin-4-ylanilino)pyrido[2,3-d]pyrimidin-7-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00416167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PD-173952 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/85GA4ESY8J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


